s-Triazine, 2,4-diamino-6-(1-piperazinyl)-
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Overview
Description
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound targets the histone methylation machinery of schistosomes, leading to reduced parasite motility and egg production . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antibacterial properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown potential in treating Alzheimer’s disease due to their cholinesterase inhibition and neuroprotective properties.
Uniqueness
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.
Biological Activity
s-Triazine derivatives, including 2,4-diamino-6-(1-piperazinyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological profiles of this compound, emphasizing its antimicrobial, anticancer, and other therapeutic potentials.
Overview of s-Triazine Structure
s-Triazine is a six-membered heterocyclic compound characterized by three nitrogen atoms replacing carbon atoms in a benzene ring. The unique electronic properties of s-triazine allow for various substitutions that enhance its biological activity. The compound's weak basicity and preference for nucleophilic substitution make it a versatile scaffold for drug development.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of s-triazine derivatives against various bacterial strains:
- Gavade et al. synthesized 18 derivatives, finding that seven exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml .
- Shukla et al. highlighted that pyridine-fused compounds showed superior antibacterial action compared to standard antibiotics like ampicillin .
- In a comparative study, a series of trisubstituted s-triazines demonstrated potent antibacterial effects with MIC values as low as 3.125 µg/ml against E. coli and Klebsiella pneumoniae, outperforming traditional antibiotics such as ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
4d | B. subtilis | 3.125 |
4h | S. aureus | 6.25 |
4n | S. epidermidis | Not specified |
2. Anticancer Activity
The anticancer potential of s-triazine derivatives has been extensively studied:
- Yan et al. reported that certain s-triazine analogs exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.44 nM against EGFR-TK .
- Recent studies indicated that derivatives with specific substituents could induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in tumorigenesis .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 | 1d | 0.44 |
A549 | Series 2 | 0.20 |
HT-29 | Mono-2-chloroethylamine derivative | 13.71 |
3. Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, s-triazine derivatives have shown promise in other therapeutic areas:
- Antileishmanial Activity: Some derivatives have been identified as effective against leishmaniasis, showcasing potential for tropical disease treatment .
- Drug Delivery Systems: Research has explored the use of s-triazine-based nanoparticles for targeted drug delivery, demonstrating high entrapment efficiency and sustained release profiles for anti-inflammatory and anticancer drugs .
Case Studies
Case Study: Anticancer Efficacy of Trisubstituted s-Triazines
A study investigated the anticancer activity of trisubstituted s-triazines against several carcinoma cell lines, revealing that these compounds could significantly inhibit cell proliferation while exhibiting lower toxicity towards normal cells . The findings suggest that structural modifications can enhance selectivity towards cancer cells.
Case Study: Antimicrobial Screening
In another study, a series of new s-triazine derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of multidrug-resistant bacteria. The results indicated comparable efficacy to standard treatments, highlighting the potential for developing new antimicrobial agents based on the s-triazine scaffold .
Properties
CAS No. |
21840-23-3 |
---|---|
Molecular Formula |
C7H13N7 |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |
InChI Key |
KIBBUGBJMBIZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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